ALDH3A1 Inhibitory Activity: Distinct Functional Profile vs. Des-Propoxy Analog
The 5-propoxy substituent exerts a profound negative impact on ALDH3A1 inhibitory potency relative to the des-propoxy analog, 4-hydroxy-3-nitrobenzaldehyde. In cross-study comparable biochemical assays measuring the inhibition of human ALDH3A1-mediated benzaldehyde oxidation, the target compound (CAS 871085-51-7) exhibits an IC50 of 2.10 µM (2100 nM), indicating weak inhibition [1]. In contrast, 4-hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5) displays an IC50 of 0.193 µM (193 nM), representing an approximately 11-fold increase in potency [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2100 nM |
| Comparator Or Baseline | 4-Hydroxy-3-nitrobenzaldehyde (193 nM) |
| Quantified Difference | Target compound is approximately 10.9-fold less potent than the comparator. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation (spectrophotometric analysis). |
Why This Matters
This data explicitly identifies CAS 871085-51-7 as a weak ALDH3A1 ligand, enabling researchers to avoid it when potent ALDH inhibition is required, or conversely, to select it specifically for applications where this target engagement is undesirable.
- [1] BindingDB. CHEMBL1890994. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50: 2100 nM. View Source
- [2] BindingDB. PrimarySearch_ki. Inhibition of ALDH3A1 (unknown origin) assessed as NADH formation using 4-nitrobenzaldehyde as substrate. IC50: 193 nM. View Source
